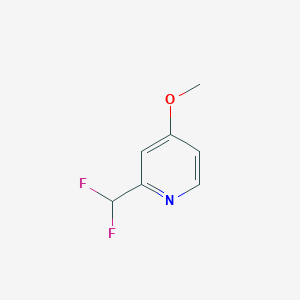

2-(Difluoromethyl)-4-methoxypyridine

描述

属性

IUPAC Name |

2-(difluoromethyl)-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVMXWWXTCPJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-methoxypyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. The reaction typically involves the use of difluoromethylation reagents under mild conditions, such as metal-catalyzed cross-couplings or radical processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the pyridine ring in both stoichiometric and catalytic modes . The use of novel difluorocarbene reagents has also streamlined the production of difluoromethylated compounds, making the process more efficient and environmentally friendly .

化学反应分析

Types of Reactions

2-(Difluoromethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted pyridine derivatives .

科学研究应用

Medicinal Chemistry

1.1 Bioisosteric Replacement

One of the prominent applications of 2-(Difluoromethyl)-4-methoxypyridine is as a bioisosteric replacement for traditional pyridine derivatives. Research has shown that substituting the nitrogen atom in pyridine with a difluoromethyl group can enhance biological activity while maintaining similar physicochemical properties. For instance, studies have demonstrated that derivatives of 2-difluoromethylpyridine exhibit improved quorum sensing inhibition compared to their pyridine-N-oxide counterparts, making them promising candidates for developing new antibiotics with reduced resistance potential .

1.2 Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. A library of 2-difluoromethylpyridine derivatives was synthesized and tested against Pseudomonas aeruginosa, showing significant activity in inhibiting biofilm formation and reducing violacein production . This suggests that compounds derived from this compound could serve as effective antibiofilm agents.

Agrochemistry

2.1 Development of Agrochemicals

In agrochemical research, this compound is utilized as a building block for synthesizing novel herbicides and pesticides. The unique difluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them more effective in agricultural applications .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Materials Science

3.1 Synthesis of Functionalized Materials

The difluoromethyl group in this compound can be leveraged to create functionalized materials with enhanced properties, such as increased thermal stability and improved mechanical strength. The compound serves as a precursor for synthesizing polymers and other advanced materials used in electronics and coatings .

Synthetic Methodologies

4.1 Efficient Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Novel methods include transition metal-free approaches that utilize readily available reagents, enhancing the scalability and economic viability of producing this compound for research and industrial applications .

作用机制

The mechanism of action of 2-(Difluoromethyl)-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes and receptors through hydrogen bonding, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogues:

Key Observations :

- The difluoromethyl group in this compound increases molecular weight and lipophilicity compared to non-fluorinated analogues like 4-methoxypyridine. This enhances membrane permeability in drug design .

- Halogenation (e.g., bromine in 2,6-dibromo-3-(difluoromethyl)-4-methoxypyridine) introduces steric bulk and electronic effects, making the compound suitable for Suzuki-Miyaura cross-coupling reactions .

- N-Oxide derivatives (e.g., 4-methoxypyridine N-oxide) exhibit slower reduction rates compared to morpholine-based N-oxides, as observed in diboron reagent-mediated deoxygenation reactions .

Role in Cobaloxime Catalysts

4-Methoxypyridine derivatives serve as axial ligands in cobaloxime complexes, which are used in hydrogen evolution reactions (HERs). For example:

- [CoIIICl(dmgH)₂-(4-methoxypyridine)] (Catalyst A) demonstrated higher catalytic activity than analogues with 4-methylpyridine or pyridine ligands due to the electron-donating methoxy group stabilizing the cobalt center .

Reduction Kinetics of N-Oxides

4-Methoxypyridine N-oxide hydrate reacts with diboron reagents (e.g., (pinB)₂) to form deoxygenated products. However, the reaction is 20x slower than that of 4-methylmorpholine N-oxide, attributed to differences in nitrogen hybridization (pyridine vs. morpholine) .

生物活性

2-(Difluoromethyl)-4-methoxypyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a methoxy substituent on the pyridine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.

- Reagents : Common reagents used include difluoromethylating agents such as difluoromethyl sulfonium salts or related compounds.

- Reaction Conditions : The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It may act as a ligand for various receptors, modulating signaling pathways critical for cellular function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cancer cell growth.

- Antimicrobial Properties : It has also been evaluated for antimicrobial activity against various pathogens, showing promise in inhibiting bacterial growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibits growth in cancer cell lines | |

| Antimicrobial | Effective against specific bacteria | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antitumor Activity Study :

- A study evaluated the compound's efficacy against human cancer cell lines (e.g., A549 lung cancer cells) using MTT assays to determine cytotoxicity.

- Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.

-

Antimicrobial Evaluation :

- Another study tested the compound against common bacterial strains, including E. coli and S. aureus.

- The results demonstrated that this compound exhibited inhibitory effects at concentrations below those typically required for standard antibiotics.

常见问题

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-4-methoxypyridine, and what key analytical techniques confirm its structure?

Methodological Answer: A transition metal-free approach using BrCF₂COOEt as a difluoromethylation reagent is effective for synthesizing N-difluoromethylated pyridines. For 4-methoxypyridine derivatives, reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side reactions like oxidation to pyridin-4-one . Post-synthesis, characterization should include:

- HPLC-MS : To monitor reaction progress and detect byproducts (e.g., m/z 164.087 for pyridin-4-one) .

- ¹H/¹⁹F NMR : Confirm difluoromethyl (-CF₂H) integration and methoxy (-OCH₃) resonance .

- X-ray crystallography : Resolve ambiguities in regiochemistry or substituent orientation, as demonstrated in fluorinated pyridine analogs .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Waste Disposal : Treat as halogenated waste due to fluorine content, following institutional guidelines for pyridine derivatives .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation, as chronic toxicity data are limited .

Advanced Research Questions

Q. How do fluorine substituents influence the physicochemical and pharmacological properties of this compound?

Methodological Answer: Fluorine atoms:

- Enhance Lipophilicity : The difluoromethyl group increases logP compared to non-fluorinated analogs, improving membrane permeability .

- Modulate Basicity : Electron-withdrawing effects reduce the pKa of adjacent amines, enhancing bioavailability in physiological conditions .

- Impact Conformation : C-F bonds restrict rotational freedom, potentially improving target binding specificity. Computational docking (e.g., using Protein Data Bank entries) can predict conformational preferences .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, as seen in fluorinated drug analogs .

Q. During synthesis, unexpected byproducts like N-difluoromethylated pyridin-4-one may form. How can researchers identify and mitigate these?

Methodological Answer:

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

- NMR Anomalies : For ambiguous ¹H/¹³C signals, use DEPT-135 or HSQC to assign quaternary carbons adjacent to fluorine .

- Crystallographic Validation : If X-ray data conflict with NMR assignments (e.g., regiochemistry), prioritize crystallography for definitive structural confirmation .

- Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in CF₂H groups, explaining split signals .

Q. What strategies are recommended for studying the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Assays : Screen against kinase or receptor targets using fluorogenic substrates (e.g., ATP-analog probes) to leverage fluorine’s electron-withdrawing effects .

- Cellular Uptake Studies : Use fluorescence labeling (e.g., BODIPY tags) to track intracellular distribution, correlating with logP values .

- Metabolite Profiling : Employ ¹⁹F NMR to detect defluorinated metabolites in hepatocyte incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。